1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine
Description
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a pyridine derivative featuring a piperazine ring at the 6-position and a methyl-substituted ethanamine group at the 3-position. This scaffold is notable for its structural similarity to bioactive molecules targeting neurological receptors and enzymes, such as acetylcholinesterase inhibitors (e.g., rivastigmine) . Its synthesis typically involves nucleophilic substitution or reductive amination reactions, as seen in related piperazinyl derivatives .
Properties
Molecular Formula |
C12H20N4 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(2-methyl-6-piperazin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-9(13)11-3-4-12(15-10(11)2)16-7-5-14-6-8-16/h3-4,9,14H,5-8,13H2,1-2H3 |
InChI Key |
WTMNGKARIAIETK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Modified Analogs
a) 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine (CAS 1355174-50-3)
- Structure : Replaces the piperazine hydrogen with an ethyl group.
- Molecular weight: 248.37 g/mol .
- Synthesis : Similar reductive amination pathways but uses 4-ethylpiperazine as a starting material .
b) 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine (CAS 41758-40-1)
- Structure : Substitutes piperazine with morpholine.
- Properties : Reduced basicity (morpholine pKa ~7.4 vs. piperazine pKa ~9.8), altering solubility and receptor binding kinetics. Molecular weight: 221.32 g/mol .
- Applications : Morpholine derivatives often exhibit improved metabolic stability in vivo .
Pyridine Ring-Modified Derivatives
a) 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine (Compound 4d)
- Structure : Pyridin-2-yl substituent instead of pyridin-3-yl.
- NMR Data : Distinct chemical shifts at δ 6.58–6.62 ppm (pyridine protons) and δ 8.14–8.15 ppm (proton adjacent to nitrogen), indicating altered electronic environments .
b) [6-(4-Methylpiperidin-1-yl)pyridin-3-yl]methanamine (CAS 1341915-79-4)
Functional Group Variations
a) 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-substituted Ureas (e.g., Compound 15a)
- Structure : Incorporates a triazole-urea moiety.
- Applications : Urea derivatives are associated with kinase inhibition or antimicrobial activity, diverging from the parent compound’s neurological focus .
b) 2-(4-(Biphenyl-4-yl)piperazin-1-yl)ethanamine (Compound 4a)
Comparative Data Table
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | Piperazine, methylpyridine, ethanamine | 220.30 (estimated) | Secondary amine, pyridine | High basicity, CNS potential |
| 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)ethanamine | 4-Ethylpiperazine | 248.37 | Tertiary amine | Increased lipophilicity |
| 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine | Morpholine | 221.32 | Ether, secondary amine | Improved metabolic stability |
| 2-(4-(Pyridin-2-yl)piperazin-1-yl)ethanamine | Pyridin-2-yl | 218.29 | Secondary amine, pyridine | Dopamine receptor ligand candidate |
| Compound 15a (Urea derivative) | Triazole-urea | ~380 (estimated) | Urea, triazole | Kinase inhibition potential |
Biological Activity
1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C12H19N3
- Molecular Weight : 205.30 g/mol
- CAS Number : 1355174-96-7
The biological activity of 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine primarily revolves around its interaction with various neurotransmitter systems and its potential as an anticancer agent.
Neuropharmacological Activity
Research indicates that compounds with similar structures exhibit significant serotonin (5-HT) reuptake inhibition. For example, a related study found that derivatives of piperazine-based compounds showed potent inhibition of serotonin reuptake, which is crucial for the treatment of depression and anxiety disorders .
Anticancer Properties
Studies have suggested that piperazine derivatives can induce apoptosis in cancer cells. A recent synthesis and evaluation of piperazine derivatives demonstrated their ability to inhibit cancer cell proliferation and promote cytotoxicity through various mechanisms, including the induction of oxidative stress .
Pharmacological Studies
Recent pharmacological evaluations have focused on the compound's efficacy against specific targets:
Case Studies
- Antidepressant Activity : A study conducted on a series of piperazine derivatives indicated that certain compounds significantly reduced immobility times in forced swimming tests (FST), a common model for assessing antidepressant activity in rodents. This suggests that 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine could exhibit similar effects due to its structural similarities to effective antidepressants .
- Cancer Therapeutics : In vitro studies have shown that related piperazine compounds can effectively inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression in various cancer cell lines. These findings support further investigation into 1-(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanamine as a potential anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
